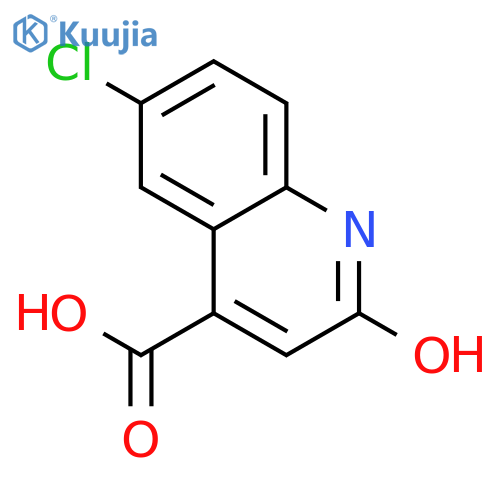

Cas no 118292-35-6 (6-Chloro-2-hydroxyquinoline-4-carboxylic acid)

118292-35-6 structure

商品名:6-Chloro-2-hydroxyquinoline-4-carboxylic acid

6-Chloro-2-hydroxyquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-2-hydroxyquinoline-4-carboxylic acid

- 1H-Pyrrolo[3,2-f]quinoline-2-carboxylicacid,8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-...

- 1H-Pyrrolo3,2-fquinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl-, methyl ester, (2R,8S)-

- 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid

- Duocarmycin C1

- 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hex ahydro-4-hydroxy-2-methyl-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbo nyl)-, methyl ester

- pyrindamycin B

- Brn 5689373

- ILRQRCTVPANBBE-GWQKEKGPSA-N

- (2R)-8β-Chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indol-2-ylcarbonyl)-1H-pyrrolo[3,2-f]quinoline-2α-carboxylic acid methyl ester

- 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylicacid

- SB69236

- 6-chloro-2-oxo-1H-quinoline-4-carboxylic acid

- AKOS000300462

- CS-0139105

- Z1172115929

- SCHEMBL7399715

- AMYRRFUUZGORKF-UHFFFAOYSA-N

- SR-01000368579

- 32431-30-4

- SB69488

- E88103

- 1H-Pyrrolo3,2-fquinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-

- 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

- 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid; 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

- SR-01000368579-1

- AKOS004910479

- 118292-35-6

- EN300-72404

- HY-12459

- CS-0011403

- SCHEMBL19493131

- CHEBI:225275

- methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-]quinoline-2-carboxylate

- Methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

- DTXSID30921012

- AKOS040735866

- SF 2582B

- Antibiotic DC 89A1

- Antibiotic SF 2582B

-

- インチ: InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1

- InChIKey: ILRQRCTVPANBBE-GWQKEKGPSA-N

- ほほえんだ: C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC

計算された属性

- せいみつぶんしりょう: 542.13315

- どういたいしつりょう: 543.140843

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 11

- 重原子数: 38

- 回転可能化学結合数: 7

- 複雑さ: 940

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 139

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.52

- ふってん: 810.5°Cat760mmHg

- フラッシュポイント: 444°C

- PSA: 136.52

6-Chloro-2-hydroxyquinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM245881-1g |

6-Chloro-2-hydroxyquinoline-4-carboxylic acid |

118292-35-6 | 95% | 1g |

$353 | 2021-08-04 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58332-1mg |

Pyrindamycin B |

118292-35-6 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58332-5mg |

Pyrindamycin B |

118292-35-6 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| Chemenu | CM245881-1g |

6-Chloro-2-hydroxyquinoline-4-carboxylic acid |

118292-35-6 | 95% | 1g |

$412 | 2022-06-14 |

6-Chloro-2-hydroxyquinoline-4-carboxylic acid 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

118292-35-6 (6-Chloro-2-hydroxyquinoline-4-carboxylic acid) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量